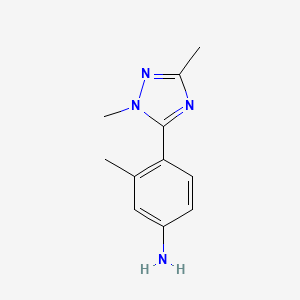
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their conversion to the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agriculture: It is used as a precursor for the synthesis of fungicides and herbicides.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as aromatase, which plays a crucial role in the biosynthesis of estrogens. By inhibiting this enzyme, the compound can reduce the proliferation of estrogen-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
3-Methylaniline: An intermediate used in the synthesis of dyes and pharmaceuticals.
1,2,4-Triazole: A core structure in many biologically active compounds.
Uniqueness
The uniqueness of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-(2,5-dimethyl-1,2,4-triazol-3-yl)-3-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-7-6-9(12)4-5-10(7)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |
InChI Key |
KOGYMBSVUZDDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=NC(=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















